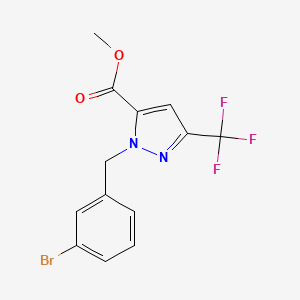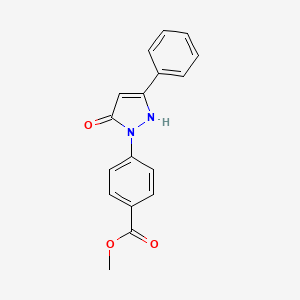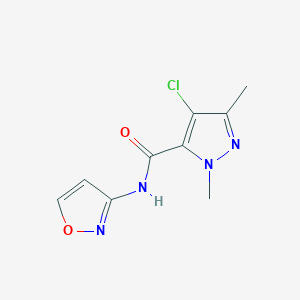![molecular formula C11H9N3O B10903749 4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that combines the structural features of pyrimidine and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with 4-methylpyrimidine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, 4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown promise in preliminary studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole: Lacks the methyl group at the 4-position.
4-Methylbenzimidazole: Lacks the pyrimidine ring.
2-Aminobenzimidazole: Precursor in the synthesis of the target compound.
Uniqueness
4-Methylpyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to its combined structural features of pyrimidine and benzimidazole, along with the presence of a methyl group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-methyl-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10(15)13-11-12-8-4-2-3-5-9(8)14(7)11/h2-6H,1H3,(H,12,13,15) |
InChI Key |
DOMIMZQRIOYUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC3=CC=CC=C3N12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Z)-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10903672.png)

![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)

![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)
![Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B10903715.png)
![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)


![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)

